(3-Bromo-2-chloro-5-fluorophenyl)methanamine
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Overview
Description
(3-Bromo-2-chloro-5-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrClFN It is a substituted phenylmethanamine, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a phenylmethanamine precursor. The reaction conditions often require the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as hydroxide ions or alkoxide ions are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(3-Bromo-2-chloro-5-fluorophenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a tool compound in studying the effects of halogenated phenylmethanamines on biological systems.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)methanamine
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (5-Bromo-3-chloro-2-fluorophenyl)methanamine
Uniqueness
(3-Bromo-2-chloro-5-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C7H6BrClFN |
---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2 |
InChI Key |
XXBOEIYTEUDMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Cl)Br)F |
Origin of Product |
United States |
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